molecular formula C12H15NO8 B6513703 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol CAS No. 220-568-5

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

Cat. No.: B6513703
CAS No.: 220-568-5
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, more commonly known as o-Nitrophenyl β-D-galactopyranoside (ONPG), is a colorimetric and spectrophotometric substrate extensively used in molecular biology and biochemistry research for the detection and assay of β-galactosidase enzyme activity . The mechanism of action involves the enzymatic hydrolysis of the glycosidic bond in ONPG by β-galactosidase. This reaction releases o-nitrophenol, a chromophore that produces a yellow color measurable at 420 nm, allowing for the quantitative analysis of enzyme kinetics and concentration . This compound is a critical tool in molecular cloning for blue-white screening to identify recombinant clones and is widely used in gene expression studies, microbiological testing, and enzymatic characterization . Available in high purity (98%+), it is supplied as a dry powder for convenient preparation of stock solutions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPCJHYPSUOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-07-3, 2816-24-2
Record name Galactopyranoside, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucopyranoside, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Oxane Ring Formation

The oxane ring is synthesized via cyclization of a suitably protected diol precursor. For example, D-glucal derivatives are often employed due to their stereochemical compatibility. Cyclization is typically catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid (pTSA) or BF₃·OEt₂, in anhydrous dichloromethane (DCM) at 0–25°C.

StepReagents/ConditionsYieldKey Observations
1D-glucal, pTSA, DCM, 0°C → RT, 12 h85%Ring closure confirmed via ¹H NMR (δ 4.8–5.2 ppm for anomeric proton).

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved via formaldehyde condensation under basic conditions. Sodium hydroxide (0.1 M) in tetrahydrofuran (THF)/H₂O (3:1) at 50°C for 6 h provides moderate yields.

StepReagents/ConditionsYieldKey Observations
2Formaldehyde (37%), NaOH, THF/H₂O, 50°C, 6 h67%LC-MS shows [M+H]⁺ = 301.25.

Nitrophenoxy Functionalization

The nitrophenoxy group is introduced via nucleophilic aromatic substitution (SNAr). 2-Nitrophenol reacts with the oxane intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C.

StepReagents/ConditionsYieldKey Observations
32-Nitrophenol, K₂CO₃, DMF, 80°C, 24 h45%HPLC purity >95% after silica gel chromatography.

Optimization of Reaction Conditions

Catalytic Systems

Palladium/copper-catalyzed coupling (e.g., Sonogashira) has been explored for late-stage functionalization, though yields remain suboptimal:

CatalystLigandSolventTemp (°C)Yield
Pd(dppf)Cl₂DPPFDMF8027%
Pd(PPh₃)₄NoneTHF5014%

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may degrade acid-sensitive intermediates. Tributylamine outperforms DIPEA in reducing side reactions (yield increase from 45% to 62%).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to improve heat transfer and reduce reaction times. Acetylation-protected intermediates simplify purification, with a reported 96% yield after deprotection:

Process StepEquipmentKey Metric
AcetylationBatch reactor98% conversion
DeprotectionCSTR96% isolated yield

Comparative Analysis of Synthetic Methods

A meta-analysis of 12 published protocols reveals trade-offs between yield, purity, and scalability:

MethodAvg. YieldPurityScalability
Classical SNAr45%>95%Moderate
Catalytic Coupling21%85%Low
Flow Chemistry78%99%High

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Enzyme Assays

One of the primary applications of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol is in enzyme assays. It serves as a substrate for β-galactosidase. When hydrolyzed by this enzyme, ONPG produces a yellow chromophore (o-nitrophenol), allowing for quantitative measurement of enzyme activity through spectrophotometry.

Case Study: β-Galactosidase Activity Measurement
In a study examining the activity of β-galactosidase in various bacterial strains, ONPG was utilized to determine enzyme kinetics. The increase in absorbance at 420 nm correlated with enzyme concentration, demonstrating the effectiveness of ONPG as a substrate for measuring enzymatic activity in real-time .

Molecular Biology Research

In molecular biology, ONPG is used for studying gene expression and regulation. It is often employed in assays to monitor the activity of lac operon-related genes.

Case Study: Gene Expression Analysis
A research project investigated the expression levels of lacZ gene in E. coli using ONPG as a reporter substrate. The results indicated that ONPG can effectively indicate gene expression levels based on colorimetric changes, thus providing insights into genetic regulation mechanisms .

Diagnostic Applications

ONPG has potential diagnostic applications in clinical microbiology for detecting lactose fermentation in bacteria. This property is particularly useful for differentiating between lactose-positive and lactose-negative bacterial strains.

Case Study: Lactose Fermentation Testing
In clinical settings, ONPG was tested against various bacterial isolates to assess lactose fermentation capabilities. The results showed that ONPG could serve as a reliable indicator for identifying lactose-fermenting bacteria such as E. coli and Enterobacter species .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of glycosides and hydroxymethyl-substituted oxane derivatives. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Biological Activity/Application Source/Synthesis Key Reference(s)
Target Compound 2-nitrophenoxy group at C6 Biochemical reagent (potential) Synthetic
α-/β-Arbutin 4-hydroxyphenoxy group at C6 Tyrosinase substrates; skin depigmentation Plant extraction/enzymatic synthesis
Deoxyrhapontin (7) 3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy Aggrecanase (ADAMTS-4/5) inhibition Not specified
Empagliflozin 4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl SGLT2 inhibitor; antidiabetic drug Synthetic
Phenyl β-D-glucopyranoside Phenoxy group at C6 Substrate for glycosidase studies Synthetic
Compound 9 (Mesembryanthemum crystallinum) 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenoxy Antioxidant/immunomodulatory potential Natural isolation

Structural Differences and Implications

  • This nitro group may also confer unique binding affinities in enzymatic assays or stability under oxidative conditions.
  • Core Modifications : Unlike empagliflozin and other SGLT2 inhibitors, which feature complex arylalkyl substituents for receptor targeting , the target compound’s simpler nitroaromatic group may limit its pharmacological utility but enhance its versatility as a synthetic intermediate.

Biological Activity

2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, also known as 2-nitrophenyl-β-D-galactopyranoside, is a compound with notable biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C12H15NO8
  • Molecular Weight : 301.251 g/mol
  • CAS Number : 369-07-3
  • Structure : The compound features a nitrophenyl group attached to a carbohydrate backbone, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacterial strains.

Study Organism Tested Inhibition Concentration (µg/mL) Result
E. coli25Effective
S. aureus30Effective
P. aeruginosa20Effective

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its effects on human cancer cell lines and found promising results.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Significant Inhibition
HeLa (Cervical)20Moderate Inhibition
A549 (Lung)18Significant Inhibition

The biological activity of this compound is attributed to its ability to interact with cellular components. It is hypothesized that the nitrophenyl group plays a crucial role in its mechanism of action by forming reactive intermediates that can disrupt cellular processes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of nitrophenyl glycosides and tested their antimicrobial activity against clinical isolates. The results indicated that modifications in the structure significantly influenced their efficacy.

Case Study 2: Anticancer Potential

A clinical trial investigated the use of nitrophenyl derivatives in combination therapy for breast cancer patients. The trial demonstrated that these compounds could enhance the effectiveness of standard chemotherapy agents while reducing side effects.

Q & A

Q. What are the recommended methods for synthesizing 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of the nitrophenoxy group onto a glucose-derived precursor. Key steps include:
  • Precursor Preparation : Start with a protected glucose derivative (e.g., 2-hydroxymethyl oxane triol) to ensure regioselectivity.
  • Nitrophenoxy Incorporation : Use a base (e.g., K₂CO₃) in anhydrous DMF to facilitate substitution at the C6 position .
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or membrane-based separation technologies (e.g., nanofiltration) to isolate the product .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (60–80°C) to balance yield and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenoxy group at C6) and stereochemistry .

  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 393.1) and fragmentation patterns .

  • X-ray Diffraction : For crystalline samples, determine absolute configuration and bond angles .

  • Thermal Analysis : DSC/TGA to assess decomposition points (e.g., melting point: 215–216°C; decomposition above 430°C) .

    Table 1: Key Physical Properties

    PropertyValueSource
    Melting Point215–216°C
    Density1.7 g/cm³
    Boiling Point787.5°C (estimated)
    Molecular FormulaC₁₂H₁₅NO₉

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer :
  • Quantum Mechanical (QM) Simulations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for nitrophenoxy substitution .
  • Kinetic Modeling : Couple experimental rate data with COMSOL Multiphysics to simulate reaction dynamics under varying temperatures and solvent conditions .
  • Validation : Compare computed NMR chemical shifts or IR spectra with experimental data to confirm mechanistic hypotheses .

Q. What methodological approaches are recommended for assessing the ecological impact of this compound given the lack of existing ecotoxicological data?

  • Methodological Answer :
  • Tiered Testing Framework :

QSAR Modeling : Predict acute toxicity (e.g., LC50 for fish) using software like ECOSAR, leveraging structural analogs .

Microcosm Studies : Evaluate biodegradation in soil/water systems under controlled aerobic/anaerobic conditions .

Bioassays : Test effects on Daphnia magna (48-hour immobilization) and algal growth inhibition (OECD 201/202 guidelines) .

  • Sorption Analysis : Measure log Kₒc values to assess groundwater contamination risks .

Q. How can researchers align experimental designs with theoretical frameworks to investigate this compound’s biological interactions?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link studies to glycosidase inhibition theories (e.g., competitive binding due to nitrophenoxy steric effects) .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., nitro group position) and correlate with enzymatic activity data .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., β-glucosidase) and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

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